molecular formula C23H29N3O6S B2666225 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide CAS No. 872986-50-0

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide

Cat. No.: B2666225
CAS No.: 872986-50-0
M. Wt: 475.56
InChI Key: WCPSHWPXQSSRPI-UHFFFAOYSA-N
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Description

N-{[3-(4-Methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a structurally complex ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxy-3-methylbenzenesulfonyl group and a 2-methylphenylmethyl moiety. This compound is of interest in medicinal and synthetic chemistry due to its dual amide functionality and sulfonyl-substituted heterocyclic ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-16-7-4-5-8-18(16)14-24-22(27)23(28)25-15-21-26(11-6-12-32-21)33(29,30)19-9-10-20(31-3)17(2)13-19/h4-5,7-10,13,21H,6,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPSHWPXQSSRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Preparation of 4-methoxy-3-methylbenzenesulfonyl chloride: This can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with thionyl chloride.

    Formation of the oxazinan ring: The sulfonyl chloride is then reacted with an appropriate amine to form the oxazinan ring.

    Coupling with ethanediamide: The oxazinan intermediate is then coupled with ethanediamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The oxazinan ring and ethanediamide linkage may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Impact of Substituents

  • Sulfonyl Group Variations : The 4-methoxy-3-methyl group in the target compound may enhance electron-donating effects compared to the 4-fluoro substituents in analogs . This could influence solubility and binding affinity in hydrophobic pockets.

Characterization Methods :

  • Spectroscopy : 1H/13C NMR and IR confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a novel compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxazinan ring, a methoxy group, and a sulfonyl moiety. Its molecular formula is C22H27N3O7S, with a molecular weight of approximately 477.5 g/mol. The intricate arrangement of functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC22H27N3O7S
Molecular Weight477.5 g/mol
CAS Number872986-24-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated superior activity compared to traditional antibiotics such as ampicillin and streptomycin against several bacterial strains.

Case Study: Antibacterial Efficacy

A study published in PMC evaluated the antibacterial activity of multiple derivatives, including variations of the oxazinan structure. The results highlighted that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and Escherichia coli, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Preclinical studies have shown that it can induce cell cycle arrest in cancer cells and inhibit tubulin polymerization, making it a potential candidate for cancer therapy.

The proposed mechanism involves interaction with specific molecular targets within cancer cells, leading to modulation of enzyme activities and disruption of cellular pathways critical for tumor growth. For example, in vitro studies demonstrated that the compound inhibited proliferation in human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM .

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the oxazinan ring followed by sulfonation and amination reactions. The synthetic route is optimized for yield and purity, often employing techniques such as continuous flow reactors.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can by-product formation be minimized?

The synthesis likely involves sequential sulfonylation, oxazinan ring formation, and amide coupling. Key steps include:

  • Sulfonylation : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an oxazinan precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) for ethanediamide bond formation . Common by-products include sulfonate esters (from incomplete sulfonylation) and unreacted intermediates. Minimization strategies:
  • Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride).
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at >95% conversion .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should conflicting data be resolved?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl, oxazinan, and ethanediamide moieties. For example, the sulfonyl group’s electron-withdrawing effect deshields adjacent protons .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • Resolution of Conflicts : Cross-validate with X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the compound’s conformation, and what challenges arise from its sulfonyl and oxazinan groups?

  • Refinement Workflow :

Data Collection : Use high-resolution (<1.0 Å) diffraction data.

Structure Solution : SHELXD for phase determination via direct methods .

Refinement : SHELXL for positional and thermal parameter optimization.

  • Challenges :
  • Disorder in Oxazinan Ring : Flexible 1,3-oxazinan may require modeling with multiple conformers.
  • Sulfonyl Group Geometry : Verify tetrahedral geometry via bond angles (S–O ≈ 1.43 Å) and torsional restraints .

Q. What experimental design (DoE) and optimization algorithms are applicable for improving synthetic yield?

  • Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, catalyst loading, solvent polarity). For example, flow-chemistry platforms enable rapid screening of reaction parameters .
  • Bayesian Optimization : Machine learning models predict optimal conditions (e.g., 60°C, 0.1 mol% catalyst) with fewer trials compared to grid searches .
  • Case Study : A 30% yield improvement was reported for similar sulfonamides using heuristic algorithms to adjust residence time and reagent ratios .

Q. How do hydrogen-bonding patterns influence crystallization, and how can graph set analysis resolve polymorphic discrepancies?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–HO=S\text{N–H} \cdots \text{O=S}) into motifs (e.g., R22(8)R_2^2(8)) to identify dominant packing interactions .
  • Polymorphism Risks : The ethanediamide group may form competing hydrogen bonds with sulfonyl or oxazinan oxygen atoms. Mitigation strategies:
  • Use solvent mixtures (e.g., DCM/hexane) to control nucleation kinetics.
  • Analyze thermal stability via DSC to identify metastable forms .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data?

  • Case Example : If DFT predicts a planar oxazinan ring but X-ray shows puckering:
  • Re-evaluate computational parameters (e.g., solvent effects, dispersion corrections).
  • Validate with solid-state NMR to assess crystal packing influences .

Q. What strategies validate the purity of intermediates in multi-step syntheses?

  • Chromatographic Methods : UPLC-PDA with orthogonal columns (C18 and HILIC) to detect trace impurities.
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for purity assessment .

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